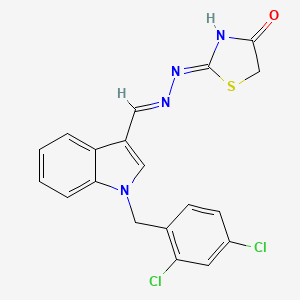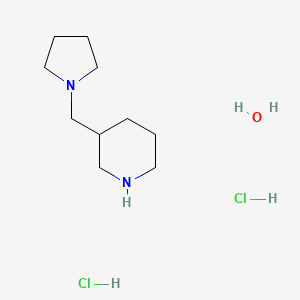![molecular formula C14H10BrCl2NOS B6136146 N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide is not fully understood. However, it is believed to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox homeostasis. By inhibiting thioredoxin reductase, N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide may induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its anti-cancer properties. N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide is its high potency against cancer cells. It has been found to be effective at low concentrations, which makes it a promising candidate for cancer therapy. However, N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has some limitations for lab experiments. It is highly reactive and can easily oxidize in the presence of air, which can affect its stability and activity. This makes it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide. One area of research is the development of more stable analogs of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide that retain its anti-cancer properties. Another area of research is the investigation of the potential use of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide involves the reaction of 2,4-dichlorothiophenol with 4-bromobenzoyl chloride in the presence of a base. The resulting product is then treated with sodium hydride and acetic anhydride to yield N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dichlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NOS/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHARLHBDKFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B6136069.png)
![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B6136080.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136086.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)

![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
